

# Awl-II-38.3: An In-depth Technical Guide for Researchers

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## Compound of Interest

Compound Name: Awl-II-38.3

Cat. No.: B1263582

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## Introduction

**Awl-II-38.3**, also identified as ALW-II-38-3, is a potent and selective small-molecule inhibitor of the Ephrin type-A receptor 3 (EphA3), a member of the largest subfamily of receptor tyrosine kinases (RTKs). As a type II kinase inhibitor, **Awl-II-38.3** stabilizes the "DFG-out" inactive conformation of the kinase domain, offering a distinct mechanism of action compared to type I inhibitors that target the active ATP-binding pocket. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental protocols for **Awl-II-38.3**, intended for researchers and professionals in drug discovery and development.

## Chemical Structure and Properties

**Awl-II-38.3** is a complex heterocyclic molecule. Its structure and key chemical properties are summarized in the table below.

Property	Value
IUPAC Name	N-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-5-carboxamide
Molecular Formula	C <sub>23</sub> H <sub>18</sub> F <sub>3</sub> N <sub>5</sub> O <sub>3</sub>
Molecular Weight	469.42 g/mol
CAS Number	1135205-94-5
Canonical SMILES	<chem>Cc1cc(ccc1NC(=O)c2cc(cc(c2)n3cc(nc3)C)C(F)(F)F)NC(=O)c4cnoc4</chem>
Appearance	White to light yellow solid
Solubility	Soluble in DMSO

## Biological Activity and Mechanism of Action

**AwI-II-38.3** is a potent inhibitor of EphA3 kinase activity. It also demonstrates inhibitory activity against other members of the Eph receptor family and a select number of other kinases. The compound does not exhibit significant cellular activity against Src-family kinases or B-Raf.[\[1\]](#)

## Kinase Inhibition Profile

The inhibitory activity of **AwI-II-38.3** has been characterized through various biochemical and cellular assays. The following table summarizes the available quantitative data on its potency and selectivity.

Target Kinase	Assay Type	Potency (nM)	Reference
EphB2	Cellular EC <sub>50</sub>	40	Choi Y, et al. Bioorg Med Chem Lett. 2009.
EphA2	Kd	140	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
EphA3	Kd	96	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
EphA4	Kd	130	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
EphA5	Kd	110	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
EphA8	Kd	180	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
EphB1	Kd	>1000	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
EphB3	Kd	120	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)

EphB4	Kd	150	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
Abl	Kd	16	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
Bcr-Abl	Cellular EC <sub>50</sub>	250	Choi Y, et al. Bioorg Med Chem Lett. 2009.
c-Kit	Kd	17	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
PDGFR $\alpha$	Kd	21	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
PDGFR $\beta$	Kd	23	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
FGFR2	Kd	460	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
FGFR3	Kd	520	Choi Y, et al. Bioorg Med Chem Lett. 2009. (Supplementary Information)
Src	Cellular EC <sub>50</sub>	>10000	Choi Y, et al. Bioorg Med Chem Lett. 2009.

B-Raf

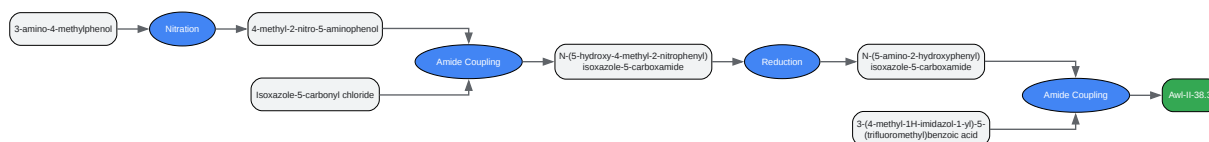
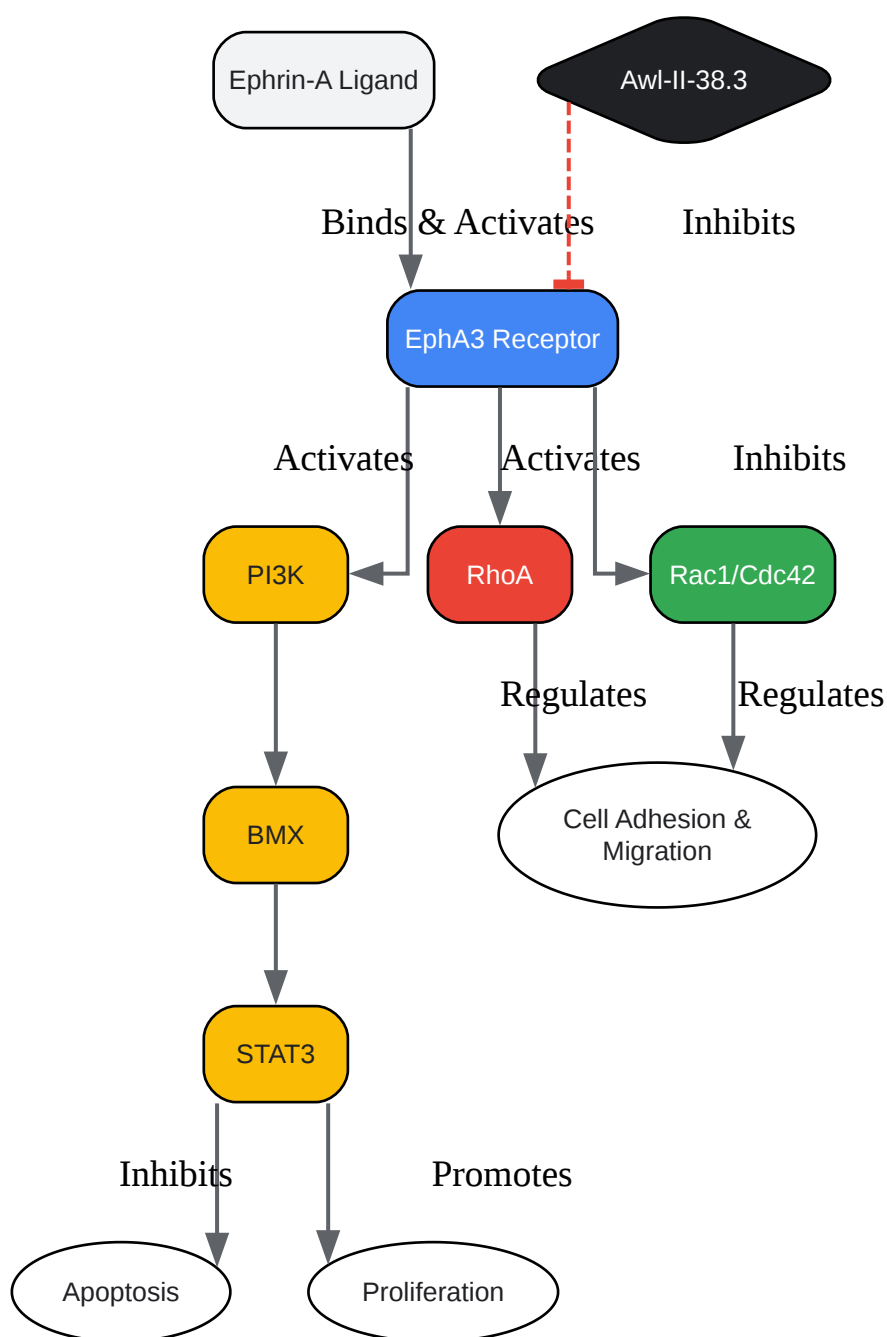
Cellular Activity

Not significant

[MedChemExpress  
Website](#)

## EphA3 Signaling Pathway

EphA3 activation by its ephrin-A ligands initiates a cascade of downstream signaling events that regulate crucial cellular processes such as cell adhesion, migration, proliferation, and differentiation. **Awl-II-38.3**, by inhibiting the kinase activity of EphA3, modulates these pathways. A simplified representation of the EphA3 signaling pathway is depicted below.



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## References

- 1. EPHA3 regulates the multidrug resistance of small cell lung cancer via the PI3K/BMX/STAT3 signaling pathway - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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